2-(tert-Butyl)-5,6-dichloronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5,6-dichloronicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a tert-butyl group and two chlorine atoms attached to the nicotinonitrile core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5,6-dichloronicotinonitrile typically involves the reaction of 5,6-dichloronicotinonitrile with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, where the tert-butyl group is introduced to the nicotinonitrile core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5,6-dichloronicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
2-(tert-Butyl)-5,6-dichloronicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5,6-dichloronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-5-chloronicotinonitrile
- 2-(tert-Butyl)-6-chloronicotinonitrile
- 2-(tert-Butyl)-5,6-dibromonicotinonitrile
Uniqueness
2-(tert-Butyl)-5,6-dichloronicotinonitrile is unique due to the presence of both tert-butyl and dichloro substituents on the nicotinonitrile core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2N2 |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-tert-butyl-5,6-dichloropyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10Cl2N2/c1-10(2,3)8-6(5-13)4-7(11)9(12)14-8/h4H,1-3H3 |
InChI Key |
STDNJYIIKAIHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.